Pyridine-2-carbonitrile 1-oxide
Overview
Description
Synthesis Analysis
The synthesis of pyridine-2-carbonitrile 1-oxide involves several key reactions, including metal(II)-promoted hydrolysis and methanolysis in the presence of copper(II), cobalt(II), and nickel(II) salts. These processes lead to the formation of pyridine-2-carboxylic acid and solid complexes containing O-methyl-pyridine-2-carboximidate as a ligand, respectively (Segl′a et al., 1998); (Jamnický et al., 1995).
Molecular Structure Analysis
Studies on the molecular structure of pyridine-N-oxide have revealed detailed insights into its bond lengths, angles, and overall geometry through techniques such as gas phase electron diffraction and X-ray diffraction. These analyses have shown that pyridine-N-oxide molecules possess a high degree of symmetry and specific bond configurations that are crucial for understanding their reactivity and interactions with other molecules (Chiang, 1974).
Chemical Reactions and Properties
Pyridine-2-carbonitrile 1-oxide undergoes various chemical reactions, including regioselective synthesis processes, which yield substituted pyridines through reactions with silylaryl triflates in the presence of CsF in acetonitrile. These reactions are characterized by their high yields and the ability to proceed through a series of rearrangements (Raminelli et al., 2006).
Physical Properties Analysis
The physical properties of pyridine derivatives, including pyridine-2-carbonitrile 1-oxide, have been extensively studied. Research on these compounds focuses on their optical properties, fluorescence, and structural characteristics, which are pivotal for their application in various fields, including material science and organic electronics (Cetina et al., 2010).
Chemical Properties Analysis
The chemical properties of pyridine-2-carbonitrile 1-oxide are influenced by its structure and the presence of functional groups. Studies have shown that it can act as a precursor for the synthesis of complex molecules and engage in reactions that highlight its reactivity and potential as a building block in organic synthesis. These chemical properties are essential for the development of new materials and chemicals with specific functions (Yan et al., 2009).
Scientific Research Applications
1. Preparation of Pyridine Derivatives
- Application Summary : Pyridine derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities, including IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .
- Methods of Application : The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives . Magnetically recoverable nano-catalysts can be readily separated from the reaction medium using an external magnet .
- Results or Outcomes : The high surface area, simple preparation, and modification are among the major advantages of using magnetically recoverable nano-catalysts .
2. Fused Pyridine Derivatives
- Application Summary : Fused pyridine derivatives are of increasing interest in drug design and medicinal chemistry. The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .
- Methods of Application : Various bioactivities of fused pyridine derivatives are categorized and summarized . They are frequently used structures in drug research .
- Results or Outcomes : Apart from antiviral and anticancer activities, it is also found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
Safety And Hazards
properties
IUPAC Name |
1-oxidopyridin-1-ium-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-5-6-3-1-2-4-8(6)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDJXMMIVUCDGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)C#N)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178756 | |
Record name | Pyridine-2-carbonitrile 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-2-carbonitrile 1-oxide | |
CAS RN |
2402-98-4 | |
Record name | 2-Pyridinecarbonitrile, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2402-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyanopyridine oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99905 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine-2-carbonitrile 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2-carbonitrile 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.534 | |
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